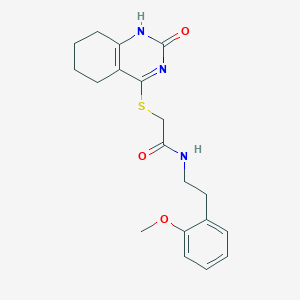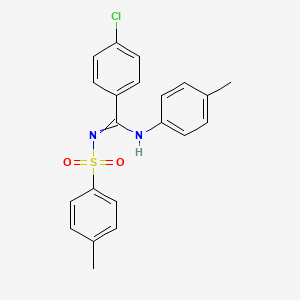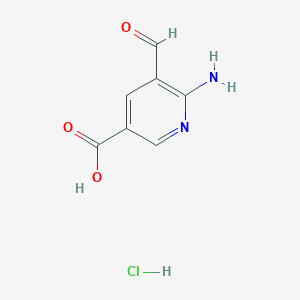![molecular formula C27H28N2O4 B2558388 16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 380458-13-9](/img/structure/B2558388.png)
16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidine is a hindered secondary amine . It has been used to prepare metallo-amide bases and selective generation of silylketene acetals .
Synthesis Analysis
Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethylpiperidine is C9H19N .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine is a clear liquid with a density of 0.83 g/mL. It has a melting point of -59 °C and a boiling point of 152 °C .Scientific Research Applications
Antimicrobial Coatings for Chronic Wounds
Chronic wounds, which fail to heal and often harbor infections, pose significant challenges in healthcare. Researchers have explored using TEMPO (the long-lived radical form of the compound) to create plasma polymerized coatings (TEMPOpp ) with antimicrobial properties. These coatings can be applied to wound dressings or medical devices to prevent infections. By extending the shelf-life of TEMPOpp coatings, scientists aim to enhance their effectiveness in tackling bacterial pathogens commonly found in chronic wounds, such as Staphylococcus aureus and Staphylococcus epidermidis* .
Metal-Carbonyl Tracers for Amino Functions
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. Its sharp, intense absorption bands and thermal stability make it valuable for labeling amino acids and studying their interactions .
Hindered Base in Organic Synthesis
2,2,6,6-Tetramethylpiperidine serves as a hindered base in organic synthesis. It is employed for the preparation of metallo-amide bases and the selective generation of silylketene acetals. Researchers have used it in the synthesis of various organic compounds, including hibarimicinone and (Z)-silylketene acetal .
Building Blocks for Redox Polymers
The stable organic radical TEMPO plays a crucial role in constructing redox polymers for organic radical batteries. These polymers exhibit high redox potential and theoretical specific capacity, making them promising candidates for energy storage applications .
Safety and Hazards
properties
IUPAC Name |
16-(2,2,6,6-tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-26(2)11-15(12-27(3,4)28-26)29-13-19-20(32-14-29)10-9-18-21-22(30)16-7-5-6-8-17(16)23(31)25(21)33-24(18)19/h5-10,15,28H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQSOZQPXIYPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)

![6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2558323.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)
![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)